molecular formula C12H18N4O B13257542 5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one

5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one

Cat. No.: B13257542
M. Wt: 234.30 g/mol
InChI Key: UIRUZPCIRDZFOC-UHFFFAOYSA-N
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Description

5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyclopropyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate precursors to form the piperidin-2-one core, followed by the introduction of the cyclopropyl and imidazole groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and imidazole sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups at the imidazole or amino sites.

Scientific Research Applications

5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Biology: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Industry: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-cyclopropyl-6-(1H-imidazol-5-yl)piperidin-2-one: Lacks the methyl group on the imidazole ring.

    5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-4-yl)piperidin-2-one: Has the methyl group at a different position on the imidazole ring.

Uniqueness

The presence of the methyl group at the 1-position of the imidazole ring in 5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one distinguishes it from similar compounds. This structural feature can influence its chemical reactivity, biological activity, and overall properties, making it a unique compound of interest in various research and industrial applications.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one

InChI

InChI=1S/C12H18N4O/c1-15-7-14-6-10(15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3

InChI Key

UIRUZPCIRDZFOC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2C(CCC(=O)N2C3CC3)N

Origin of Product

United States

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